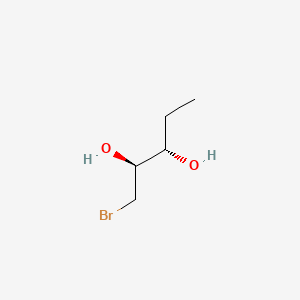
(2S,3S)-1-bromopentane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-bromopentane-2,3-diol: is a chiral compound with the molecular formula C5H11BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various bioactive molecules. The compound features two hydroxyl groups and a bromine atom, making it a versatile building block in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1-bromopentane-2,3-diol typically involves the bromination of 2,3-pentanediol. One common method is the reaction of 2,3-pentanediol with hydrobromic acid (HBr) under controlled conditions. The reaction is carried out at low temperatures to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: (2S,3S)-1-bromopentane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2,3-pentanediol.
Oxidation: 2,3-pentanedione.
Reduction: 2,3-pentanediol or pentane.
Aplicaciones Científicas De Investigación
Chemistry: (2S,3S)-1-bromopentane-2,3-diol is used as a chiral building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its chiral nature makes it a key component in the development of drugs with specific stereochemical requirements.
Industry: In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of (2S,3S)-1-bromopentane-2,3-diol involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
[2R,3R]-1-Bromo-2,3-pentanediol: Another stereoisomer with different spatial arrangement of atoms.
2,3-Dibromobutane: A related compound with two bromine atoms instead of hydroxyl groups.
2,3-Butanediol: A similar diol with a shorter carbon chain.
Uniqueness: (2S,3S)-1-bromopentane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Propiedades
Número CAS |
101221-90-3 |
|---|---|
Fórmula molecular |
C5H11BrO2 |
Peso molecular |
183.045 |
Nombre IUPAC |
(2S,3S)-1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
GLSCQKMWOKAZAJ-CRCLSJGQSA-N |
SMILES |
CCC(C(CBr)O)O |
Sinónimos |
[2S,3S,(+)]-1-Bromo-2,3-pentanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)




![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)


